2-chloro-N-(2,6-dinitrophenyl)acetamide
Description
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of anti-proliferative thieno derivatives . Its structure combines electron-withdrawing nitro groups with a reactive chloroacetamide moiety, which facilitates nucleophilic substitution reactions in further synthetic steps.
Properties
CAS No. |
32494-80-7 |
|---|---|
Molecular Formula |
C8H6ClN3O5 |
Molecular Weight |
259.60 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClN3O5/c9-4-7(13)10-8-5(11(14)15)2-1-3-6(8)12(16)17/h1-3H,4H2,(H,10,13) |
InChI Key |
VFWPACKJMNBZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)
2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS 6967-29-9)
- Structure : Diethyl substituents at the 2- and 6-positions.
- Properties: Molecular formula C₁₂H₁₆ClNO (MW 225.71 g/mol). The ethyl groups enhance lipophilicity, which may improve soil mobility in herbicidal applications compared to nitro-substituted analogues .
- Metabolism: Metabolized to 2,6-diethylaniline (DEA), a precursor to carcinogenic dialkylbenzoquinone imines in herbicides like alachlor .
2-Chloro-N-(2,3-dichlorophenyl)acetamide (1w)
- Structure : Dichloro substituents at the 2- and 3-positions.
- Properties : Similar yield (72%) and melting point (213°C) to 2-chloro-N-(2,6-dimethylphenyl)acetamide (1v), suggesting substituent position has minimal impact on these parameters .
- Reactivity : Electron-withdrawing chlorine atoms may enhance electrophilic substitution resistance compared to methyl or nitro groups.
Herbicidal Chloroacetamides (e.g., Butachlor, Alachlor)
- Structure : Contain alkoxyalkyl side chains (e.g., methoxymethyl, butoxymethyl) in addition to substituted phenyl groups.
- Metabolism: Metabolized to intermediates like CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide), which undergo hydroxylation to form DNA-reactive carcinogens .
- Environmental Impact : Butachlor exhibits high soil mobility (Koc = 73), whereas nitro-substituted analogues like the target compound may have reduced mobility due to higher polarity .
Anti-Proliferative Thieno Derivatives
- Role of 2-Chloro-N-(2,6-dinitrophenyl)acetamide: Acts as a key intermediate in synthesizing thieno[3,2-d]pyrimidine derivatives (e.g., compounds 18–22), which show anti-proliferative activity. The nitro groups likely enhance electrophilic character, facilitating coupling reactions .
- Comparison with 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (15) : Pyridinyl substituents may improve solubility and target specificity compared to nitroaryl groups .
Crystallographic and Physicochemical Data
Metabolic and Toxicological Profiles
- This contrasts with chloro- or alkyl-substituted analogues, which primarily generate aniline derivatives linked to carcinogenicity .
- Herbicides vs. Medicinal Intermediates : Herbicidal chloroacetamides (e.g., butachlor) prioritize metabolic stability and soil mobility, while nitro-substituted derivatives like the target compound are optimized for reactivity in drug synthesis .
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